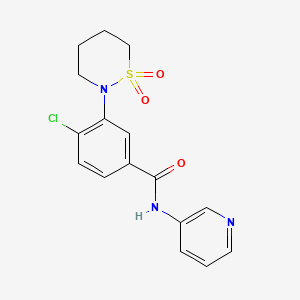
5-(2-chlorophenyl)-2-methyl-N-(4-methyl-1,3-thiazol-2-yl)-1,3-thiazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- This compound is a member of the thiadiazole family, which contains a five-membered ring with two nitrogen and one sulfur atoms.
- Its systematic name is 5-(2-chlorophenyl)-2-methyl-N-(4-methyl-1,3-thiazol-2-yl)-1,3-thiazole-4-carboxamide .
- The compound’s structure consists of a central thiazole ring with a chlorophenyl group, a methyl group, and a thiazolyl group attached.
- Thiazoles are known for their diverse biological activities, making this compound intriguing for further study.
Preparation Methods
- Starting from 4-chlorobenzoic acid , a six-step synthetic route yields the desired compound.
- The steps involve esterification , hydrazination , salt formation , and cyclization .
- The final product is 5-(2-chlorophenyl)-2-methyl-N-(4-methyl-1,3-thiazol-2-yl)-1,3-thiazole-4-carboxamide .
Chemical Reactions Analysis
- The compound may undergo various reactions, including oxidation , reduction , and substitution .
- Common reagents include sulfonamides , amines , and sulfonyl chlorides .
- Major products depend on reaction conditions and substituents.
Scientific Research Applications
- In chemistry , it could serve as a building block for novel compounds.
- In biology , it might exhibit antiviral or antibacterial properties.
- In medicine , it could be explored for potential therapeutic effects.
- In industry , it may find applications in agrochemicals or pharmaceuticals.
Mechanism of Action
- The compound’s mechanism likely involves interactions with specific molecular targets .
- Further research is needed to elucidate its precise mode of action.
Comparison with Similar Compounds
- Similar compounds include other thiadiazoles and related structures.
- Its uniqueness lies in the combination of the chlorophenyl , methyl , and thiazolyl groups.
Remember that this compound’s potential lies in its unexplored properties, and further studies are essential to unlock its full capabilities
Properties
Molecular Formula |
C15H12ClN3OS2 |
|---|---|
Molecular Weight |
349.9 g/mol |
IUPAC Name |
5-(2-chlorophenyl)-2-methyl-N-(4-methyl-1,3-thiazol-2-yl)-1,3-thiazole-4-carboxamide |
InChI |
InChI=1S/C15H12ClN3OS2/c1-8-7-21-15(17-8)19-14(20)12-13(22-9(2)18-12)10-5-3-4-6-11(10)16/h3-7H,1-2H3,(H,17,19,20) |
InChI Key |
IVTGJUFLTSIODC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CSC(=N1)NC(=O)C2=C(SC(=N2)C)C3=CC=CC=C3Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![benzyl [3-(naphthalen-1-yl)-6-oxopyridazin-1(6H)-yl]acetate](/img/structure/B10985899.png)

![2-[3-(2-chlorophenyl)-6-oxopyridazin-1(6H)-yl]-N-(1H-indol-5-yl)acetamide](/img/structure/B10985909.png)

![2-(4-hydroxyphthalazin-1-yl)-N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]acetamide](/img/structure/B10985927.png)
![N-[(2S)-1-oxo-1-(thiomorpholin-4-yl)propan-2-yl]-4-(pyrimidin-2-yl)piperazine-1-carboxamide](/img/structure/B10985929.png)
![N-{2-[(3-methylbutyl)amino]-2-oxoethyl}-4-(pyrimidin-2-yl)piperazine-1-carboxamide](/img/structure/B10985935.png)
![5-[(3AS,4S,6AR)-2-Oxohexahydro-1H-thieno[3,4-D]imidazol-4-YL]-N-(5-phenethyl-1,3,4-thiadiazol-2-YL)pentanamide](/img/structure/B10985937.png)
![N-{2-[(3-acetylphenyl)amino]-2-oxoethyl}-4-(4-chlorophenyl)piperazine-1-carboxamide](/img/structure/B10985943.png)
![5-bromo-N-[5-chloro-2-(2-oxopyrrolidin-1-yl)phenyl]furan-2-carboxamide](/img/structure/B10985947.png)
![N-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}-1-methyl-1H-indole-6-carboxamide](/img/structure/B10985951.png)
![N-(1H-indol-6-yl)tetrazolo[1,5-a]pyridine-6-carboxamide](/img/structure/B10985963.png)
![N-{2-[(4-fluorophenyl)sulfonyl]ethyl}-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide](/img/structure/B10985973.png)
![methyl 2-{[3-(6-fluoro-1H-indol-1-yl)propanoyl]amino}-5-methyl-1,3-thiazole-4-carboxylate](/img/structure/B10985974.png)
